2-((2-Isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide

PI3K inhibition Kinase selectivity Oncology drug discovery

This 2,3-dihydroimidazo[1,2-c]quinazoline derivative is a critical building block for PI3K inhibitor lead optimization. Its unique 2-isobutyl-3-oxo substitution and 5-thioacetamide linker differentiate it from clinical candidates like copanlisib, enabling isoform selectivity profiling (α, β, γ, δ) and covalent warhead design. Procuring CAS 1053084-07-3 specifically ensures SAR continuity and freedom-to-operate assessment within Bayer's patent space. Essential for kinase-focused medicinal chemistry programs.

Molecular Formula C16H18N4O2S
Molecular Weight 330.41
CAS No. 1053084-07-3
Cat. No. B2531088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-Isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide
CAS1053084-07-3
Molecular FormulaC16H18N4O2S
Molecular Weight330.41
Structural Identifiers
SMILESCC(C)CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)N
InChIInChI=1S/C16H18N4O2S/c1-9(2)7-12-15(22)20-14(18-12)10-5-3-4-6-11(10)19-16(20)23-8-13(17)21/h3-6,9,12H,7-8H2,1-2H3,(H2,17,21)
InChIKeyDNRIAOQOCAOMPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((2-Isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide (CAS 1053084-07-3): Structural Identity and Core Pharmacophore for PI3K-Targeted Procurement


2-((2-Isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide (CAS 1053084-07-3) is a synthetic heterocyclic small molecule belonging to the 2,3-dihydroimidazo[1,2-c]quinazoline class, a scaffold extensively patented by Bayer AG for phosphatidylinositol-3-kinase (PI3K) inhibition [1]. The compound features an isobutyl substituent at the 2-position, a 3-oxo group on the dihydroimidazo ring, and a thioacetamide side chain at the 5-position of the quinazoline core. Its molecular formula is C16H18N4O2S with a molecular weight of 330.41 g/mol. The scaffold is structurally related to the approved drug copanlisib (Aliqopa) and has been investigated for hyper-proliferative and angiogenesis-related disorders . This specific substitution pattern distinguishes it from other members of the 2,3-dihydroimidazo[1,2-c]quinazoline library, making its procurement relevant for SAR studies and lead optimization campaigns targeting PI3K isoforms.

Why 2-((2-Isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide Cannot Be Interchanged with Unsubstituted or Alternative 2,3-Dihydroimidazo[1,2-c]quinazoline Analogs


Within the 2,3-dihydroimidazo[1,2-c]quinazoline chemotype, minor structural modifications produce profound shifts in PI3K isoform selectivity, cellular potency, and pharmacokinetic profiles. The 2-isobutyl-3-oxo substitution pattern of CAS 1053084-07-3 defines a unique pharmacophoric vector that is absent in the clinically advanced copanlisib (which bears a 2-aminopyrimidine-5-carboxamide at position 5) or in the dual PI3K/HDAC inhibitors described by Wu et al. (2017) . The thioacetamide linker at position 5 introduces distinct conformational flexibility and hydrogen-bonding capacity compared to the more rigid ether or amine-linked analogs [1]. Generic substitution with unsubstituted 2,3-dihydroimidazo[1,2-c]quinazoline cores or analogs bearing alternative N-alkyl groups (e.g., benzyl, phenyl, or methyl derivatives) would fail to recapitulate the target binding interactions predicted by molecular docking studies for this specific chemotype . Consequently, researchers requiring the exact isobutyl-thioacetamide substitution for SAR continuity or patent-defined composition-of-matter must procure the CAS 1053084-07-3 entity specifically.

Quantitative Differentiation Evidence for 2-((2-Isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide Relative to Structural Analogs


PI3Kα Enzyme Inhibition Potency of the 2-Isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazoline Scaffold Versus Reference Inhibitor Copanlisib

The 2,3-dihydroimidazo[1,2-c]quinazoline scaffold, as claimed in Bayer's foundational PI3K patent family, demonstrates low nanomolar PI3Kα inhibition. While the specific IC50 of CAS 1053084-07-3 has not been publicly reported, the patent exemplifies that 2-substituted-3-oxo analogs with thioether-linked acetamide side chains retain PI3Kα inhibitory activity in the sub-100 nM range [1]. The clinically approved copanlisib exhibits PI3Kα IC50 values of 0.5 nM (biochemical) and achieves sustained pathway suppression in follicular lymphoma patients [2]. The isobutyl substitution at position 2 in CAS 1053084-07-3 is predicted to confer distinct steric and lipophilic properties compared to the morpholino-propoxy-substituted copanlisib, potentially altering isoform selectivity profiles [1].

PI3K inhibition Kinase selectivity Oncology drug discovery

Structural Differentiation: 2-Isobutyl vs. 2-Phenyl and 2-Benzyl Substitution Effects on α-Glucosidase Inhibitory Activity in the Imidazo[1,2-c]quinazoline Series

A 2024 study by the Scientific Reports group evaluated a series of imidazo[1,2-c]quinazoline derivatives against Saccharomyces cerevisiae α-glucosidase, reporting IC50 values ranging from 50.0 ± 0.12 µM to 268.25 ± 0.09 µM [1]. While CAS 1053084-07-3 was not directly tested, the study established that substitution at the 2-position (R1) dramatically modulates inhibitory potency. The most potent compound, 2-(4-(((2,3-diphenylimidazo[1,2-c]quinazolin-5-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-methoxyphenyl)acetamide (19e), achieved an IC50 of 50.0 ± 0.12 µM, whereas compounds lacking the triazole-thioether extension showed IC50 values >200 µM [1]. The isobutyl group at position 2 in CAS 1053084-07-3 provides a branched aliphatic substituent that differs from the aromatic phenyl or benzyl groups explored in the published SAR, suggesting distinct binding interactions within the α-glucosidase active site.

α-Glucosidase inhibition Type 2 diabetes Structure-activity relationship

Thioacetamide Linker Versus Ether and Amine Linkers: Impact on EGFR Covalent Inhibition Kinetics in Quinazoline-Based Inhibitors

In a 2019 European Journal of Medicinal Chemistry study, Castelli et al. demonstrated that heteroarylthioacetamide derivatives of the 4-anilinoquinazoline scaffold act as potent, time-dependent EGFR inhibitors through covalent modification of Cys797 [1]. Compound 16 (imidazol-2-ylthioacetamide) achieved prolonged EGFR inhibition with negligible reactivity toward free cysteine in solution, indicating a target-guided covalent mechanism. CAS 1053084-07-3 incorporates a structurally analogous thioacetamide moiety linked to the imidazo[1,2-c]quinazoline core at position 5, whereas the reference compounds feature ether or amine linkers at the equivalent position. The thioether sulfur atom in CAS 1053084-07-3 provides distinct electronic properties (lower electronegativity, greater polarizability) compared to oxygen-based linkers, which may modulate the electrophilicity of the acetamide carbonyl and alter covalent engagement kinetics with catalytic cysteine residues in kinase targets [1].

EGFR inhibition Covalent inhibitor design Thioether warhead

Molecular Docking Predictions: 2-Isobutyl Occupancy of the PI3Kα Affinity Pocket Versus the 2-Aminopyrimidine-Carboxamide of Copanlisib

Molecular docking studies reported for the imidazo[1,2-c]quinazoline scaffold indicate that substituents at the 2-position occupy a hydrophobic sub-pocket adjacent to the ATP-binding site of PI3Kα, while the 5-position extension projects toward the solvent-exposed region . The isobutyl group (2-methylpropyl) in CAS 1053084-07-3 is predicted to engage in van der Waals contacts with Val851 and Ile932 of PI3Kα, providing a steric profile distinct from the 2-aminopyrimidine-5-carboxamide substitution in copanlisib, which forms hydrogen bonds with the hinge region via the aminopyrimidine moiety [1]. The thioacetamide group at position 5 may form additional hydrogen bonds with the DFG-motif aspartate (Asp933) or the catalytic lysine (Lys802), interactions that are absent in compounds where the 5-position is substituted with bulkier amide or urea linkers .

Molecular docking PI3Kα binding mode Computational chemistry

High-Value Application Scenarios for 2-((2-Isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide Based on Structural Differentiation Evidence


PI3K Isoform Selectivity Profiling and Resistance Mutation Studies in Hematologic Malignancy Models

The 2-isobutyl-3-oxo substitution pattern distinguishes CAS 1053084-07-3 from the clinically approved PI3K inhibitor copanlisib, as established by the Bayer patent family claiming this chemotype for PI3K inhibition [1]. Researchers can deploy this compound to profile PI3K isoform selectivity (α, β, γ, δ) in biochemical and cellular assays, comparing its inhibition fingerprint against copanlisib and idelalisib. The unique hydrophobic interaction predicted at the 2-position may confer differential sensitivity to PI3Kα mutations (e.g., E545K, H1047R) that alter the affinity pocket geometry. This application is directly supported by the structural differentiation evidence in Section 3, Evidence Item 4.

Covalent Kinase Probe Development Leveraging the 5-Thioacetamide Warhead

The thioacetamide moiety at position 5 provides a potential cysteine-targeting warhead, as demonstrated by Castelli et al. (2019) for structurally related heteroarylthioacetamide EGFR inhibitors [2]. CAS 1053084-07-3 can serve as a starting point for designing covalent inhibitors of kinases possessing accessible cysteine residues (e.g., EGFR Cys797, BTK Cys481, PI3Kα Cys862). The thioether sulfur's electronic properties differ from oxygen-based linkers, potentially enabling tunable reactivity that balances covalent engagement with off-target selectivity. This scenario stems directly from Evidence Item 3 in Section 3.

α-Glucosidase Inhibitor Lead Optimization with Aliphatic 2-Position Substitution

The 2024 α-glucosidase SAR study demonstrated that 2-position substitution is a critical potency determinant in the imidazo[1,2-c]quinazoline scaffold, with IC50 values spanning 50–268 µM across aromatic-substituted analogs [3]. The 2-isobutyl group in CAS 1053084-07-3 represents an unexplored aliphatic variation that may access different binding interactions within the α-glucosidase active site. This compound can be procured as a key intermediate for synthesizing a focused library exploring branched alkyl substitution effects, aiming to surpass the potency ceiling (50 µM) observed with aromatic 2-substituents. This application follows directly from Evidence Item 2 in Section 3.

Freedom-to-Operate and Patent Landscape Analysis for PI3K Inhibitor Development Programs

CAS 1053084-07-3 falls within the composition-of-matter claims of Bayer's US 8,895,549 B2 patent, which broadly covers 2,3-dihydroimidazo[1,2-c]quinazoline derivatives with PI3K inhibitory activity [1]. Pharmaceutical and biotechnology companies pursuing PI3K-targeted therapeutics must procure and characterize this specific compound to assess whether their lead series fall within the scope of existing patent claims. The 2-isobutyl substitution represents a commercially relevant embodiment that may influence freedom-to-operate decisions for drug candidates containing the imidazo[1,2-c]quinazoline core.

Quote Request

Request a Quote for 2-((2-Isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.